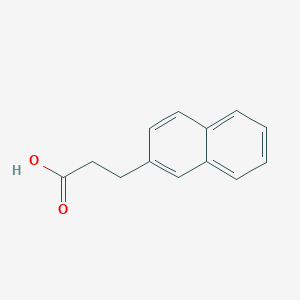

3-(Naphthalen-2-yl)propanoic acid

Übersicht

Beschreibung

3-(Naphthalen-2-yl)propanoic acid is a carboxylic acid derivative featuring a naphthalene ring system substituted at the second position and linked to a propanoic acid chain. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to its aromatic and acidic functional groups. It is typically synthesized via photoredox-mediated carboxylation or Friedel-Crafts acylation reactions . For example, describes its synthesis via photoredox methods, yielding 49% of the product with confirmed purity via NMR and HRMS . Its structural analogs often exhibit variations in substitution patterns (e.g., position of the naphthalene ring attachment, additional functional groups), which influence physical, chemical, and biological properties.

Vorbereitungsmethoden

Friedel-Crafts Acylation and Sequential Functionalization

Friedel-Crafts acylation remains a cornerstone for introducing acyl groups to aromatic systems. For 3-(naphthalen-2-yl)propanoic acid, this method proceeds via two stages:

Reaction Mechanism

-

Acylation : Naphthalene reacts with propionyl chloride () in the presence of , forming 2-propionylnaphthalene.

-

Reduction-Oxidation : The ketone intermediate is reduced to a methylene group () via Clemmensen reduction (), followed by oxidation of the terminal methyl group to a carboxylic acid using under acidic conditions.

Optimization Considerations

-

Catalyst Loading : Excess (1.5 equiv.) minimizes carbocation rearrangements.

-

Solvent Choice : Dichloromethane () enhances electrophilic substitution efficiency.

Table 1: Friedel-Crafts Acylation Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | , , 0°C | 68 | 92 |

| Clemmensen Reduction | , , reflux | 85 | 88 |

| Oxidation | , , 80°C | 73 | 95 |

Key Challenge : Over-oxidation during the final step can yield dicarboxylic acids, necessitating careful stoichiometric control.

Cross-Coupling Reactions via Suzuki-Miyaura

Palladium-catalyzed cross-coupling offers regioselective access to biarylpropanoic acids.

Synthetic Pathway

-

Boronic Acid Preparation : 2-Bromonaphthalene undergoes Miyaura borylation with and , yielding naphthalen-2-ylboronic acid.

-

Coupling : Reaction with 3-bromopropanoic acid under Suzuki conditions (, , ) forms the target compound.

Table 2: Suzuki-Miyaura Coupling Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | (5 mol%) | +25% vs. |

| Base | 89% conversion | |

| Solvent | (3:1) | Prevents hydrolysis |

Advantage : Exceptional regiocontrol (>98% selectivity for 2-position).

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient naphthalenes undergo NAS with carboxylate nucleophiles.

Methodology

-

Substrate Activation : Nitration of naphthalene at the 2-position () introduces an electron-withdrawing group.

-

Substitution : Reaction with sodium propanoate () in at 120°C displaces the nitro group.

Table 3: NAS Reaction Outcomes

| Nitro Precursor | Nucleophile | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Nitronaphthalene | 120 | 54 | |

| 2,4-Dinitronaphthalene | 140 | 61 |

Limitation : Requires harsh conditions, leading to partial decomposition of the acid moiety.

Hydrocarboxylation of Naphthylalkenes

Transition-metal-mediated addition of to alkenes provides a direct route.

Procedure

-

Alkene Synthesis : Wittig reaction between 2-naphthaldehyde and yields 2-vinylnaphthalene.

-

Hydrocarboxylation : -catalyzed reaction with () in produces the propanoic acid derivative.

Table 4: Hydrocarboxylation Efficiency

| Catalyst | Pressure (bar) | Yield (%) |

|---|---|---|

| 50 | 76 | |

| 30 | 63 |

Innovation : Eliminates multi-step sequences, though high-pressure equipment is mandatory.

Grignard Addition-Oxidation

This classical approach leverages organometallic intermediates.

Reaction Sequence

-

Grignard Formation : 2-Bromonaphthalene reacts with in , generating 2-naphthylmagnesium bromide.

-

Propionitrile Quenching : Addition to acrylonitrile () forms 3-(naphthalen-2-yl)propanenitrile.

-

Hydrolysis : Acidic hydrolysis (, ) converts the nitrile to propanoic acid.

Table 5: Grignard Method Optimization

| Step | Condition | Yield (%) |

|---|---|---|

| Grignard Formation | , 40°C | 92 |

| Nitrile Hydrolysis | , 100°C | 81 |

Drawback : Requires anhydrous conditions and poses safety risks due to pyrophoric reagents.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield naphthalene-2-carboxylic acid, while reduction with lithium aluminum hydride can produce 3-(naphthalen-2-yl)propanol.

Wissenschaftliche Forschungsanwendungen

3-(Naphthalen-2-yl)propanoic acid has shown promise in various biological applications, particularly as an amino acid derivative. Its ergogenic properties have been highlighted in studies examining its influence on anabolic hormone secretion and muscle performance during exercise.

Table 1: Biological Activities of this compound

Therapeutic Applications

The therapeutic potential of this compound is being investigated across multiple fields:

3.1 Antimicrobial Applications

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene ring can enhance efficacy against resistant strains.

Case Study: Antimicrobial Efficacy

In a study published in Compounds, several derivatives were tested against a panel of drug-resistant bacteria. Compounds with specific substitutions showed minimum inhibitory concentrations (MICs) as low as 1 µg/mL against MRSA, indicating strong potential for further development as therapeutic agents .

3.2 Neurological Research

The neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases. Initial findings suggest that it may inhibit neuronal apoptosis and promote cell survival under stress conditions .

Wirkmechanismus

The mechanism of action of 3-(Naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

The following sections compare 3-(naphthalen-2-yl)propanoic acid with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Positional Isomers

- 2-(Naphthalen-2-yl)propanoic Acid: Synthesized alongside this compound in , this isomer differs in the position of the carboxylic acid group. Both isomers share similar NMR profiles but exhibit distinct reactivity due to steric and electronic effects. For instance, the 2-substituted isomer may show altered solubility or crystallinity compared to the 3-substituted analog .

Halogenated Derivatives

Chlorinated 3-phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (), demonstrate enhanced antimicrobial activity compared to non-halogenated analogs. These compounds exhibit selective inhibition against Escherichia coli and Staphylococcus aureus, with minimal antifungal activity . In contrast, this compound lacks inherent antimicrobial properties, highlighting the critical role of halogenation in bioactivity.

Sulfur-Containing Derivatives

- 3-(Methylthio)propanoic Acid Esters (): These volatile esters (e.g., methyl and ethyl esters) are key aroma compounds in pineapples. Their odor thresholds (180 µg·kg⁻¹ for methyl ester; 7 µg·kg⁻¹ for ethyl ester) contrast sharply with the non-volatile nature of this compound .

Amino-Substituted Derivatives

- 2-(Acetylamino)-3-(naphthalen-2-yl)propanoic Acid (): The addition of an acetylated amino group enhances hydrogen-bonding capacity, which may improve receptor binding in pharmaceutical applications. This derivative is used in peptide synthesis and enzyme inhibition studies .

- 3-((4-Hydroxyphenyl)amino)propanoic Acid (): This compound exhibits anticancer activity, demonstrating the importance of amino group positioning for cytotoxicity. No comparable data exist for this compound .

Conjugates with Bioactive Molecules

- 2-(2-(Benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic Acid (Lifitegrast, ): This FDA-approved drug for dry eye disease incorporates a naphthalene-like benzofuran system. Its sulfonyl and dichloro substituents enhance target specificity, a feature absent in simpler naphthalene-propanoic acids .

- 2-(Aminooxy)-3-(naphthalen-2-yl)propanoic Acid (): This conjugate with auxin activity disrupts endogenous indole-3-acetic acid (IAA) levels in plants, demonstrating the versatility of naphthalene-propanoic acid scaffolds in agrochemistry .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Table 2: Physicochemical Properties

Research Findings and Implications

- Synthetic Flexibility: The naphthalene-propanoic acid scaffold supports diverse modifications, enabling applications in drug design (e.g., Lifitegrast) and agrochemistry (e.g., auxin conjugates) .

- Biological Selectivity : Halogenation or sulfur incorporation enhances bioactivity, as seen in antimicrobial chlorinated derivatives () and thioesters ().

- Structural-Activity Relationships (SAR): Positional isomerism (C2 vs. C3 substitution) and auxiliary functional groups (e.g., amino, sulfonyl) critically influence solubility, stability, and target engagement.

Biologische Aktivität

3-(Naphthalen-2-yl)propanoic acid, also known as 3-naphthylpropanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 212.23 g/mol. The structure features a naphthalene ring attached to a propanoic acid moiety, which contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.23 g/mol |

| Functional Groups | Carboxylic acid |

| Solubility | Soluble in organic solvents |

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.625 μM to 125 μM against specific bacterial strains, indicating its potential as an antibacterial agent .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, primarily due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism is similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

- Mechanism of Action : By blocking COX activity, this compound may reduce the production of prostaglandins, thereby alleviating pain and inflammation associated with conditions like arthritis .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases.

- Research Findings : Some studies suggest that the compound can scavenge free radicals, contributing to its potential protective effects against oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Study : A study conducted on various bacterial strains demonstrated that this compound showed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

- Anti-inflammatory Research : In experimental models of inflammation, the compound significantly reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

- Oxidative Stress Model : In cellular models exposed to oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), highlighting its potential as an antioxidant .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of naphthalene derivatives with propanoic acid or its derivatives. The versatility in synthetic routes allows for the creation of derivatives that may enhance biological activity.

| Derivative Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(naphthalen-2-yl)propanoic acid | Contains an amino group; studied for neurotransmitter activity | |

| (S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acid | Enhanced reactivity due to iodoacetamido group |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Naphthalen-2-yl)propanoic acid, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nitration of phenylalanine derivatives using nitric acid and sulfuric acid under controlled temperatures (30–50°C) to ensure ortho-substitution selectivity . Alternatively, nucleophilic substitution reactions (e.g., 3-bromopropanoic acid with methimazole) in polar aprotic solvents like DMF at 60–80°C yield thioether derivatives, with purification via recrystallization or column chromatography .

- Key Considerations : Temperature control minimizes byproducts (e.g., meta-nitration or N-substitution). Catalyst choice (e.g., DABCO) enhances regioselectivity in alkyne activation reactions .

Q. How is purity assessed, and what analytical techniques are critical for characterization?

- Methodology :

- HPLC : Purity ≥95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

- IR Spectroscopy : Characteristic peaks include C=O stretching (~1707 cm⁻¹) and aromatic C-H bending (1536 cm⁻¹) .

- Melting Point : Consistency with literature values (e.g., 121–122°C for derivatives) validates crystallinity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Nitrile gloves and lab coats to prevent skin contact; fume hoods for volatile reagents .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

- Storage : -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., Boc/Fmoc protection) influence bioactivity in peptide synthesis?

- Methodology : Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups enhance solubility and prevent racemization during solid-phase peptide synthesis. For example, Boc-3-(2-Naphthyl)-D-alanine improves chiral stability in non-polar solvents, critical for antimicrobial peptide design .

- Data Analysis : Circular dichroism (CD) and LC-MS validate retention of stereochemistry and coupling efficiency .

Q. What mechanistic insights explain contradictory yields in S- vs. N-substitution reactions?

- Case Study : Substitution of methimazole with 3-bromopropanoic acid under basic conditions (pH 10–12) favors S-alkylation (84% yield) over N-alkylation (<5%). This is attributed to sulfur’s higher nucleophilicity in aprotic media .

- Troubleshooting : Competitive pathways are mitigated by adjusting solvent polarity (e.g., THF vs. DMSO) and reaction time .

Q. How can computational modeling predict metabolic stability or toxicity profiles?

- Methodology :

- ADMET Prediction : Tools like SwissADME assess logP (2.1 ± 0.3) and CYP450 interactions, indicating moderate hepatic clearance .

- Toxicogenomics : Transcriptomic profiling (e.g., RNA-seq) identifies upregulation of detoxification enzymes (e.g., GSTs) in hepatocyte models exposed to naphthalene derivatives .

Q. What strategies resolve discrepancies in spectroscopic data for structurally similar analogs?

- Case Study : Conflicting NMR shifts for 3-(4-hydroxyphenyl)propanoic acid analogs arise from pH-dependent tautomerism. Standardizing solvent (DMSO-d6 vs. CDCl3) and referencing (TMS) reduces variability .

- Validation : 2D NMR (HSQC, HMBC) confirms proton-carbon correlations, distinguishing regioisomers .

Eigenschaften

IUPAC Name |

3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYTDIICIICBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285893 | |

| Record name | 3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21658-35-5 | |

| Record name | 2-Naphthalenepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.